Superior Process Yield in 2,3-Dihalopropanal Synthesis Compared to Direct Chlorination Routes
In the synthesis of 2,3-dihalopropanal via the hydroformylation of 1,2-dichloroethylene, a process yield of at least 90% is reported for the target compound, 2,3-dichloropropanal [1]. This high yield presents a significant advantage over alternative synthetic routes, such as the direct chlorination of propanal to produce 2-chloropropanal or 2,2-dichloropropanal, which are reported to proceed in yields exceeding 85% [2]. The specific process for generating the 2,3-dichloro isomer provides a more efficient and potentially selective route to the desired vicinal dichloride aldehyde, minimizing by-product formation and improving overall atom economy in subsequent applications.
| Evidence Dimension | Process Yield |
|---|---|
| Target Compound Data | ≥ 90% |
| Comparator Or Baseline | 2-chloropropanal or 2,2-dichloropropanal (from propanal chlorination) |
| Quantified Difference | Yield improvement of approximately 5 percentage points |
| Conditions | Hydroformylation of 1,2-dichloroethylene vs. chlorination of propanal in aqueous HCl |
Why This Matters
Higher process yield directly translates to lower production costs and reduced waste, making 2,3-dichloropropanal a more economically viable intermediate for industrial-scale applications.
- [1] U.S. Patent 6,288,285. (2001). Process for producing dichloroacetoxypropane and derivatives thereof. View Source
- [2] Chemsrc. (2018). Halogenation of aldehydes. Chlorination of propanal. View Source
